molecular formula C18H26ClNO2 B1204152 Pranolium chloride CAS No. 42879-47-0

Pranolium chloride

Cat. No.: B1204152
CAS No.: 42879-47-0
M. Wt: 323.9 g/mol
InChI Key: LJZCWOISXLZEEU-UHFFFAOYSA-M
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Description

Pranolium chloride (C₁₈H₂₆ClNO₂, CAS 42879-47-0) is a quaternary ammonium derivative of propranolol, synthesized by methylating the tertiary amine group of propranolol with methyl chloride . Unlike propranolol, a non-selective beta-blocker, this compound lacks beta-adrenergic receptor antagonism due to its permanent positive charge, which prevents membrane penetration and interaction with intracellular receptors . It is classified as an antiarrhythmic agent, primarily used to stabilize cardiac rhythm by modulating ion channels .

Key Pharmacokinetic Traits (based on rodent studies):

  • Absorption: Poor and irregular gastrointestinal absorption; plasma concentrations peak within 10–60 minutes post-administration .
  • Distribution: Localizes in the liver, kidneys, heart, lungs, and gastrointestinal tract.
  • Excretion: Primarily renal (60–70%), with significant biliary excretion (20–30%). Unmetabolized this compound is detectable in cardiac tissue for up to 6 hours post-IV injection .

Properties

CAS No.

42879-47-0

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C18H26NO2.ClH/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1

InChI Key

LJZCWOISXLZEEU-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-]

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-]

Other CAS No.

42879-47-0

Related CAS

50643-33-9 (Parent)

Synonyms

dimethylpropranolol
N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
N,N-dimethylpropranolol
pranolium
pranolium chloride
pranolium iodide
pranolium iodide, (+-)-isomer
SC 27761
UM 272
UM-272

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pranolium chloride is synthesized through the quaternization of propranolol. The process involves the reaction of propranolol with methyl chloride in the presence of a suitable solvent, typically under reflux conditions. The reaction yields this compound as a crystalline solid.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pranolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Pranolium chloride has several scientific research applications, including:

Mechanism of Action

Pranolium chloride exerts its effects primarily through its action on cardiac tissues. It is believed to modulate ion channels and receptors involved in cardiac rhythm regulation. The exact molecular targets and pathways are still under investigation, but it is known to affect the electrophysiological properties of cardiac cells, thereby exerting its anti-arrhythmic effects .

Comparison with Similar Compounds

Pranolium Chloride vs. Propranolol

Parameter This compound Propranolol
Structure Quaternary ammonium salt Tertiary amine
Charge Permanently cationic Neutral at physiological pH
Beta-Blocker Activity None (due to quaternization) Strong (non-selective)
Oral Bioavailability Low (irregular absorption) High (lipophilic, readily absorbed)
CNS Penetration None Significant (causes CNS side effects)

This compound vs. Other Quaternary Ammonium Antiarrhythmics

Compound Molecular Formula CAS Number Key Differences
Prajmalium Bitartrate C₁₆H₂₃NO₃ 17716-89-1 Combines antiarrhythmic and anticholinergic effects; higher oral bioavailability .
Suxamethonium Chloride C₁₄H₃₀Cl₂N₂O₄ 71-27-2 Neuromuscular blocker; metabolized by plasma cholinesterase .
Prodeconium Bromide C₁₉H₂₈BrNO₂ 3690-61-7 Limited data on clinical use; structural analog with bromide counterion .

Research Findings and Clinical Implications

  • Toxicity Profile: No significant metabolism reduces drug-drug interaction risks, but biliary excretion may pose concerns in hepatobiliary disorders .

Data Tables

Table 1: Pharmacokinetic Comparison of Quaternary Ammonium Compounds

Compound Route of Administration Excretion (Renal:Biliary) Metabolism Reference
This compound IV 70:30 Minimal
Suxamethonium Chloride IV 90:10 Rapid hydrolysis
Prajmalium Bitartrate Oral/IV 80:20 Hepatic

Table 2: Clinical Indications and Molecular Data

Compound Indication Molecular Weight (g/mol)
This compound Antiarrhythmic 337.86
Propranolol Hypertension, Arrhythmia 259.34
Suxamethonium Chloride Muscle Relaxant 397.34

Q & A

Q. What are the established protocols for synthesizing pranolium chloride, and how can researchers ensure reproducibility in its preparation?

this compound (CAS 42879-47-0) is synthesized via quaternary ammonium salt formation, typically involving alkylation of a tertiary amine precursor. Key steps include:

  • Purification : Use column chromatography or recrystallization to isolate the compound .
  • Characterization : Validate purity and structure via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loadings) meticulously, adhering to guidelines for experimental transparency .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve this compound from interferents .
  • UV-Vis Spectroscopy : Validate linearity and sensitivity in physiological pH ranges (e.g., 7.4) using standard calibration curves .
  • Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across preclinical studies?

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. animal tissues) or dosing regimens. Methodological steps include:

  • Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and adjust for confounding factors like solvent effects (e.g., DMSO tolerance) .
  • Dose-Response Replication : Conduct cross-validation experiments under controlled conditions (e.g., OECD guidelines) .
  • Statistical Harmonization : Apply multivariate regression to isolate compound-specific effects from model-specific biases .

Q. What strategies are recommended for elucidating this compound’s molecular interactions with ion channels or receptors?

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by mutagenesis studies to validate key residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding spontaneity and stoichiometry .
  • Electrophysiology : Patch-clamp assays on transfected HEK293 cells can confirm functional modulation of target channels .

Q. How should researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
  • Kinetic Analysis : Calculate shelf life using Arrhenius equations and identify degradation products .
  • Container Compatibility : Test adsorption rates on glass vs. polymer surfaces to optimize storage protocols .

Data Reporting and Ethical Considerations

Q. What statistical frameworks are essential for robust analysis of this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀/Emax .
  • Outlier Detection : Apply Grubbs’ test or robust regression to mitigate skew from experimental noise .
  • Power Analysis : Predefine sample sizes to ensure sufficient statistical power (α = 0.05, β = 0.2) .

Q. How can researchers address ethical challenges in preclinical studies involving this compound?

  • Animal Welfare Compliance : Adhere to ARRIVE guidelines for humane endpoints and anesthesia protocols .
  • Data Transparency : Publish negative results and methodological limitations to avoid publication bias .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques for this compound

TechniqueParameters AnalyzedAcceptable CriteriaReference
¹H NMRProton environment, purityδ 1.2–1.4 (isopropyl), δ 7.2–8.0 (aromatic)
HRMSMolecular ion accuracym/z 325.12 [M+H]⁺ (Δ < 2 ppm)
Elemental AnalysisC, H, N composition±0.3% deviation from theoretical

Table 2 : Common Pitfalls in this compound Studies

IssueMitigation StrategyReference
Solvent interferenceUse PBS/DMSO controls; limit solvent to ≤0.1% v/v
Batch variabilitySource API from certified suppliers; validate via COA

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